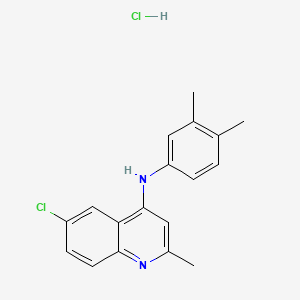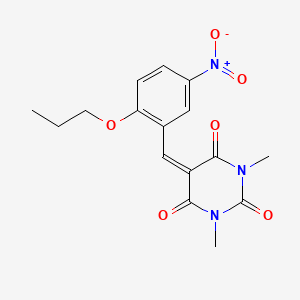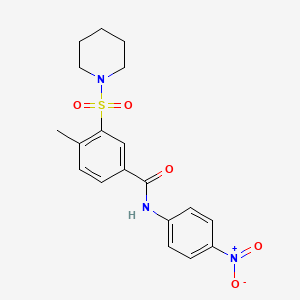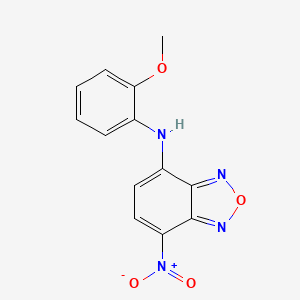
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride, also known as CDMQ, is a synthetic compound with potential therapeutic benefits. The compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. CDMQ has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. In
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. For example, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have shown that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments is its relative ease of synthesis. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can be prepared using standard laboratory techniques, and the compound is stable under normal laboratory conditions. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have a range of pharmacological effects, making it a useful tool for studying various biological processes.
However, there are also some limitations to using 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments. One limitation is that the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is not fully understood, which makes it difficult to interpret some of the results obtained from experiments. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have some cytotoxic effects, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. One area of interest is the development of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride, which could provide insights into the biological processes that underlie its pharmacological effects. Finally, further studies are needed to determine the safety and efficacy of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in humans, which could pave the way for the development of new therapies based on this compound.
Conclusion:
In conclusion, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is a promising synthetic compound with potential therapeutic benefits. The compound has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is relatively straightforward, and the compound is stable under normal laboratory conditions. However, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride and to determine its safety and efficacy in humans.
Synthesis Methods
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can be prepared by reacting 2-methyl-4-quinolinamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been studied for its potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is the anti-tumor activity of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. Studies have shown that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to have anti-inflammatory and anti-microbial activities. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2.ClH/c1-11-4-6-15(8-12(11)2)21-18-9-13(3)20-17-7-5-14(19)10-16(17)18;/h4-10H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXILHXOVBNVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)




![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)